

Using AR-C118925XX in Calcium Mobilization Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: AR-C118925XX

Cat. No.: B605563

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Introduction

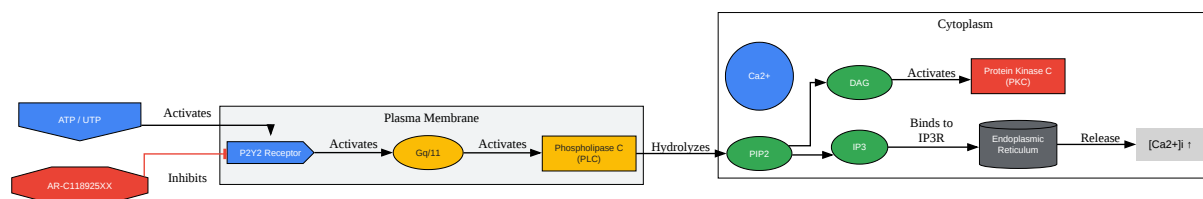
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2][3][4][5] The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and fibrosis, making it a significant target for drug discovery.[1][2][6][7][8] One of the key signaling pathways activated by the P2Y2 receptor is the Gq pathway, which leads to the mobilization of intracellular calcium.[7] Consequently, calcium mobilization assays are a primary method for characterizing the activity of P2Y2 receptor modulators like **AR-C118925XX**.

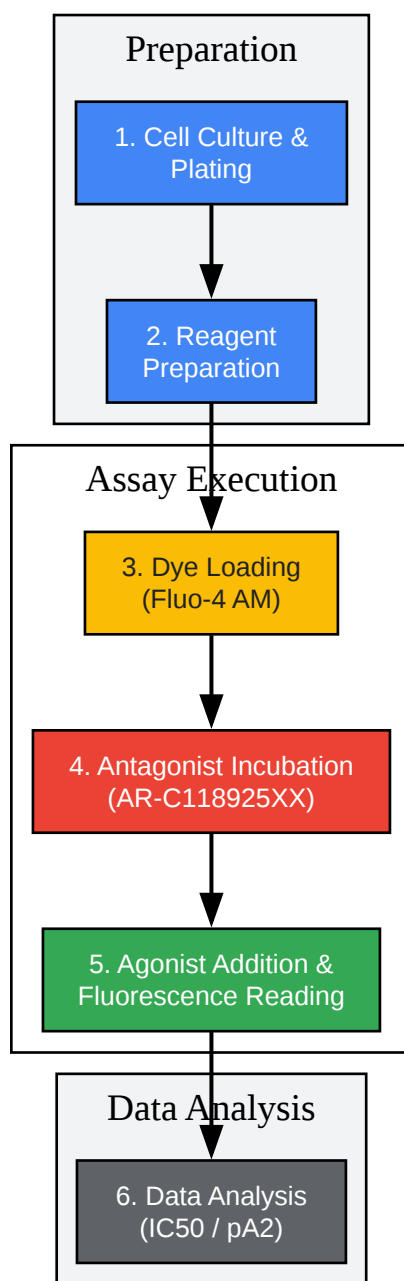
These application notes provide detailed protocols for utilizing **AR-C118925XX** in calcium mobilization assays, guidance on data interpretation, and an overview of the underlying signaling pathway.

Mechanism of Action and Signaling Pathway

The P2Y2 receptor primarily couples to the Gq/11 family of G proteins.[7] Upon activation by an agonist (e.g., ATP or UTP), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This

transient increase in intracellular calcium can be detected using fluorescent calcium indicators. **AR-C118925XX** competitively binds to the P2Y2 receptor, preventing agonist binding and subsequent activation of this signaling cascade, thereby inhibiting the mobilization of intracellular calcium.





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